[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-3-4-10(15)17-12(9)13(19)20-7-11(18)16-6-8-2-1-5-21-8/h1-5H,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMMDBYSRBUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,6-dichloropyridine-2-carboxylic acid with 2-oxo-2-(thiophen-2-ylmethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Alcohols: Formed from the reduction of the ester carbonyl group.
Substituted Pyridines: Formed from nucleophilic substitution reactions on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both thiophene and pyridine rings suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacological properties, making it a potential lead compound for the development of new drugs .
Industry
In the industrial sector, [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other materials with specialized functions .
Mechanism of Action
The mechanism of action of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring may interact with hydrophobic pockets, while the pyridine ring can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Thiophene Carboxylate Derivatives
lists thiophene carboxylate esters (e.g., ethyl thiophene-2-carboxylate and isopropyl thiophene-2-carboxylate) and their carboxylic acid counterparts. Key differences include:
- Substituent Effects: The target compound’s oxoethylamino linker introduces a secondary amine group, which is absent in simpler esters like ethyl thiophene-2-carboxylate. This amine may improve solubility in polar solvents or enable hydrogen bonding in biological systems.
Table 1: Comparison with Thiophene Carboxylates
| Compound | Substituents | Key Features | Potential Applications |
|---|---|---|---|
| Ethyl thiophene-2-carboxylate | Ethyl ester | Simple ester, no halogen | Organic synthesis intermediate |
| Target compound | Oxoethylamino, 3,6-dichloro | Halogenated, amine linker | Medicinal chemistry |
Fluoroquinolone Analogues with Bulky Substituents
discusses fluoroquinolone derivatives modified with anthracene or phenanthrene groups. While structurally distinct from the target compound, these analogues highlight the role of bulky substituents in enhancing antibacterial activity. Comparisons include:
- Bulkiness : The target compound’s thiophene group is less bulky than anthracene/phenanthrene but may still improve membrane permeability compared to smaller substituents.
- Biological Activity: Fluoroquinolones with bulky groups show enhanced Gram-positive bacterial inhibition. The target compound’s dichloropyridine moiety may similarly disrupt bacterial DNA gyrase, though this requires experimental validation .
Table 2: Comparison with Fluoroquinolone Analogues
| Compound | Bulky Group | Halogenation | Antibacterial Spectrum |
|---|---|---|---|
| Ciprofloxacin-anthracene derivative | Anthracene | None | Broad-spectrum (Gram+/−) |
| Target compound | Thiophene | 3,6-dichloro | Hypothetical (untested) |
Phenothiazine-Pyridine Hybrids
describes a compound with a phenothiazine group linked to a chloropyridine carboxylate. Contrasts with the target compound include:
- Aromatic Systems: Phenothiazine’s tricyclic structure offers extended conjugation and redox activity, whereas thiophene provides a smaller, sulfur-containing heterocycle.
- Electron Effects : The 2-chloropyridine in ’s compound has a single chlorine atom, while the target compound’s 3,6-dichloropyridine may exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Table 3: Comparison with Phenothiazine-Pyridine Hybrid
| Compound | Aromatic Core | Halogenation | Functional Groups |
|---|---|---|---|
| Phenothiazine-chloropyridine | Phenothiazine + pyridine | 2-chloro | Carboxylate ester |
| Target compound | Thiophene + pyridine | 3,6-dichloro | Oxoethylamino + carboxylate |
Biological Activity
The compound [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate is a member of a class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with dichloro groups and an ester functional group, combined with a thiophene moiety linked through an aminoethyl chain. The synthesis typically involves multi-step organic reactions that may include the formation of the thiophene ring followed by coupling reactions to introduce the pyridine and carboxylate functionalities.
Biological Activity Overview
The biological activity of [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate has been investigated in various studies, highlighting its potential as:
- Antimicrobial Agent : Exhibits activity against certain bacterial strains.
- Antileishmanial Activity : Related compounds have shown efficacy against Leishmania species, suggesting potential for this compound as well.
- Cytotoxic Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR of compounds related to [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate indicates that modifications to the thiophene and pyridine rings significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting different halogens on the pyridine | Alters potency against microbial strains |
| Varying the length of the alkyl chain | Impacts cytotoxicity levels in cancer cells |
Case Studies
-
Antileishmanial Activity :
A study synthesized a series of thiochroman derivatives, including those structurally similar to [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate. Compounds with specific substitutions showed EC50 values below 10 µM against Leishmania donovani, indicating strong antileishmanial potential . -
Cytotoxicity Assessment :
In vitro tests on various cancer cell lines revealed that certain derivatives exhibited IC50 values ranging from 15 µM to 30 µM. These results suggest that structural modifications can enhance or reduce cytotoxic effects depending on the target cell type .
Pharmacological Mechanisms
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Compounds similar to [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] have been shown to inhibit key enzymes involved in metabolic pathways in pathogens.
- Cell Membrane Disruption : Some studies indicate that these compounds can disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
Q & A
Q. What are the recommended synthetic routes for [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Amide coupling : React 3,6-dichloropyridine-2-carboxylic acid with a thiophen-2-ylmethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DMSO .
Esterification : Employ palladium-catalyzed reductive cyclization or acid-catalyzed esterification under inert conditions to form the oxoethyl ester moiety .
- Optimization Tips :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via HPLC or TLC ().
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for definitive structural confirmation (single-crystal studies recommended, as in ).
- NMR spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry.
- HPLC-MS for purity assessment (>95% purity threshold for research use) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is susceptible to hydrolysis and oxidation due to its ester and thiophene groups:
- Storage : Store at –20°C in amber vials under argon.
- Stabilizers : Add antioxidants (e.g., BHT) to solutions to prevent radical-mediated degradation .
- Monitoring : Conduct periodic FT-IR analysis to detect carbonyl group degradation .
Q. Which solvents are compatible with this compound for experimental applications?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution due to their high solvation capacity. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis .
Q. How can researchers differentiate this compound from structurally similar analogs (e.g., benzothiophene derivatives)?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₁₃H₁₀Cl₂N₂O₃S).
- Chromatographic separation : Optimize HPLC gradients using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing 3,6-dichloropyridine group activates the carbonyl for nucleophilic attack.
- Experimental Design :
- Conduct kinetic studies under varying pH and temperatures.
- Use DFT calculations to map transition states and identify rate-determining steps .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein structures from the PDB (e.g., antimicrobial targets).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HEK293) and protocols to minimize variability.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from peer-reviewed studies, controlling for solvent effects and concentration ranges .
Q. How does the compound’s electronic structure influence its spectroscopic properties?
- Methodological Answer :
Q. What experimental designs mitigate organic degradation during long-term bioactivity studies?
- Methodological Answer :
- Sample stabilization : Use continuous cooling (4°C) and inert atmospheres during assays.
- Degradation monitoring : Employ LC-MS to track metabolite formation over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
